molecular formula C8H12N2OS B1348140 6-Methyl-5-propyl-2-thiouracil CAS No. 51482-41-8

6-Methyl-5-propyl-2-thiouracil

Cat. No.: B1348140
CAS No.: 51482-41-8
M. Wt: 184.26 g/mol
InChI Key: XZVYOSIHDWNKKK-UHFFFAOYSA-N
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Description

6-Methyl-5-propyl-2-thiouracil is a derivative of thiouracil, a compound known for its antithyroid properties. Thiouracil derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antineoplastic properties . The compound’s structure includes a pyrimidine ring with a methyl group at the 6th position, a propyl group at the 5th position, and a thioketone group at the 2nd position.

Biochemical Analysis

Biochemical Properties

6-Methyl-5-propyl-2-thiouracil plays a significant role in biochemical reactions, primarily by inhibiting thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the production of thyroxine (T4) and triiodothyronine (T3), essential thyroid hormones. Additionally, this compound can inhibit the enzyme 5’-deiodinase, which converts T4 to the more active T3 .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by reducing the production of thyroid hormones, which are critical regulators of metabolism, growth, and development . This reduction impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, decreased thyroid hormone levels can lead to reduced metabolic rate and altered expression of genes involved in energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thyroid peroxidase, thereby inhibiting the enzyme’s activity . This binding prevents the incorporation of iodine into thyroglobulin, a key step in thyroid hormone synthesis. Additionally, the compound inhibits 5’-deiodinase, reducing the conversion of T4 to T3 . These actions collectively decrease the levels of active thyroid hormones in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained suppression of thyroid hormone levels, with potential impacts on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces thyroid hormone levels without significant adverse effects . At high doses, it can cause toxicity, including liver damage and hematological abnormalities . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and 5’-deiodinase, affecting the production and conversion of thyroid hormones . These interactions can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed and metabolized extensively, with a significant portion excreted in the urine . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-propyl-2-thiouracil typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyluracil with propyl iodide in the presence of a base, followed by thiolation using a thiolating agent such as phosphorus pentasulfide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-propyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with desired groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-propyl-2-thiouracil is unique due to the presence of both methyl and propyl groups, which may contribute to its specific biological activities and pharmacokinetic properties. Its dual substitution pattern allows for distinct interactions with biological targets compared to other thiouracil derivatives .

Properties

IUPAC Name

6-methyl-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVYOSIHDWNKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199454
Record name Uracil, 6-methyl-5-propyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51482-41-8
Record name Uracil, 6-methyl-5-propyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-methyl-5-propyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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